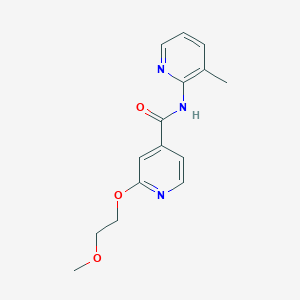

2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11-4-3-6-17-14(11)18-15(19)12-5-7-16-13(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRBUNYKHHFSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-methylpyridine and 2-(2-methoxyethoxy)ethanol.

Formation of Intermediate: The first step involves the reaction of 2-bromo-4-methylpyridine with 2-(2-methoxyethoxy)ethanol in the presence of a base such as potassium carbonate to form the intermediate 2-(2-methoxyethoxy)-4-methylpyridine.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethoxy and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3-Methylpyridin-2-yl) Carboxamide Derivatives

- (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide ():

- Key Differences : Replaces the 2-methoxyethoxy-pyridine moiety with a fluorobiphenyl-propanamide group.

- Activity : Acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), with demonstrated anti-inflammatory and analgesic properties.

- Implications : The fluorobiphenyl group enhances lipophilicity and target engagement compared to the methoxyethoxy chain, but may reduce aqueous solubility .

Pyridine-4-Carboxamide Derivatives with Heterocyclic Substitutions

- N-[2-(4-Chlorophenyl)-4-Oxo-1,3-Thiazolidin-3-yl]Pyridine-4-Carboxamide (): Key Differences: Introduces a thiazolidinone ring and a 4-chlorophenyl group instead of the methoxyethoxy and methylpyridinyl groups. Activity: Exhibits anti-inflammatory effects in carrageenan-induced edema models. The thiazolidinone moiety likely contributes to reactive oxygen species (ROS) scavenging .

- N-{3-[2-(2-Hydroxyethoxy)-6-(Morpholin-4-yl)Pyridin-4-yl]-4-Methylphenyl}-2-(Trifluoromethyl)Pyridine-4-Carboxamide ():

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Key Observations :

- The 2-methoxyethoxy group in the target compound likely improves water solubility compared to bulkier substituents (e.g., fluorobiphenyl or trifluoromethyl).

- The 3-methylpyridin-2-yl group may enhance binding to pyridine-dependent enzymes or receptors, though specific targets remain uncharacterized.

Biological Activity

The compound 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide is a synthetic organic molecule that incorporates a pyridine ring with various substituents including a carboxamide and methoxyethoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a pyridine core, which is known for its biological significance. The presence of the methoxyethoxy group may enhance solubility and bioavailability, which are critical factors for pharmacological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyridine ring through cyclization reactions.

- Introduction of the carboxamide group via reaction with an appropriate amine.

- Substitution with methoxyethoxy groups using nucleophilic substitution reactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of various pyridine derivatives, including those similar to this compound. For instance, derivatives with similar structural motifs have shown promising results against several cancer cell lines, indicating potential mechanisms of action such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 0.48 | Apoptosis |

| 2 | HCT-116 | 1.54 | Cell cycle arrest |

| 3 | PANC-1 | 5.13 | Apoptosis |

The biological activity of the compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cancer progression. The binding interactions could modulate these targets' activities, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.

Case Studies

- Study on Pyridine Derivatives : A study focusing on various pyridine derivatives reported significant cytotoxic effects against human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The study emphasized the importance of structural modifications in enhancing biological activity.

- Antitubercular Activity : Another research effort screened a library of compounds against Mycobacterium tuberculosis and identified several pyridine derivatives with notable antitubercular activity, suggesting that similar compounds could also exhibit antibacterial properties.

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide?

- Methodological Answer : The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted amines. Key steps include:

- Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to form the amide bond .

- Optimization of solvent systems (e.g., DMF or toluene) and temperature control (60–100°C) under inert atmospheres to enhance yield and purity .

- Purification via column chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity, with emphasis on methoxy and pyridine proton signals .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95%) using reverse-phase C18 columns and UV detection .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .

Q. What are the primary biological targets and associated pathways of this compound?

- Methodological Answer :

- Fatty Acid Amide Hydrolase (FAAH) : Inhibits endocannabinoid degradation, increasing anandamide (AEA) levels. Assess via fluorometric assays using human recombinant FAAH .

- Cyclooxygenase-2 (COX-2) : Substrate-selective inhibition reduces prostaglandin synthesis. Evaluate using COX-2-specific ELISA or Western blotting in LPS-stimulated RAW 264.7 macrophages .

- Pathways : Modulation of endocannabinoid and eicosanoid signaling for potential analgesic/anti-inflammatory effects .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Due to limited toxicity data, adhere to Glovebox or fume hood protocols to minimize inhalation/contact .

- Use PPE (gloves, lab coats) and monitor stability; degradation products may pose unforeseen hazards .

- Dispose via certified hazardous waste services compliant with local regulations .

Advanced Research Questions

Q. How do enantiomeric forms of this compound affect its inhibitory activity against targets like COX-2 and FAAH?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) or asymmetric synthesis .

- Enantiomer-Specific Assays : Compare (R)- and (S)-forms in FAAH/COX-2 inhibition assays. For example, (R)-enantiomers of analogous compounds show 10-fold higher COX-2 selectivity than (S)-forms .

- Molecular Modeling : Docking studies (e.g., AutoDock Vina) to analyze steric/electronic interactions with FAAH/COX-2 active sites .

Q. How can researchers address contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., RAW 264.7 vs. HEK293) and stimulation protocols (e.g., LPS concentration) .

- Orthogonal Methods : Cross-validate COX-2 inhibition using both enzymatic (PGD₂ ELISA) and cellular (PGE₂ LC-MS/MS) assays .

- Purity Analysis : Confirm compound integrity via HPLC and NMR to rule out degradation artifacts .

Q. What strategies are effective in designing derivatives with improved selectivity for dual FAAH/COX-2 inhibition?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -F) on the biphenyl moiety to enhance COX-2 binding .

- Replace methoxyethoxy with bulkier substituents (e.g., morpholine) to improve FAAH affinity .

- In Silico Screening : Use QSAR models to predict binding energies and prioritize synthetic targets .

- In Vivo Testing : Evaluate lead compounds in murine inflammatory pain models (e.g., carrageenan-induced hyperalgesia) .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s efficacy and toxicity?

- Methodological Answer :

- In Vitro :

- FAAH inhibition: Human recombinant enzyme assays with AMC- or AEA-based substrates .

- Cytotoxicity: MTT assays in primary hepatocytes to assess hepatic safety .

- In Vivo :

- Efficacy: Xenograft models (e.g., GTL-16 gastric carcinoma) for antitumor activity .

- Toxicity: Rodent maximal tolerated dose (MTD) studies with histopathological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.